4-Bromobenzo[d]isothiazole
Description
Historical Evolution of Isothiazole (B42339) Chemistry
The history of isothiazoles is relatively modern compared to other heterocyclic systems. The parent compound, isothiazole, was first successfully synthesized and characterized in 1956. arkat-usa.orgresearchgate.net This achievement marked the beginning of extensive investigations into the properties and reactivity of this sulfur-nitrogen heterocycle. researchgate.netmedwinpublishers.com
However, the fused-ring analogue, benzo[d]isothiazole, has an even longer history. A well-known derivative, saccharin, which is a benzo[d]isothiazol-3(2H)-one 1,1-dioxide, was first prepared in 1879. arkat-usa.org The discovery and subsequent study of such derivatives predated the isolation of the parent isothiazole by several decades. arkat-usa.org Early research laid the groundwork for understanding the fundamental chemistry of the isothiazole ring system, which contains two electronegative heteroatoms (sulfur and nitrogen) in a 1,2-relationship. arkat-usa.org Over the years, the field has expanded significantly, with numerous synthetic methods developed to access a wide array of substituted isothiazoles and their fused derivatives. researchgate.netmedwinpublishers.comrsc.org
Role of Halogenated Heterocycles in Modern Organic Synthesis
Halogenated heterocyclic compounds are indispensable building blocks in contemporary organic synthesis. jeyamscientific.in The inclusion of halogen atoms, such as bromine, chlorine, or iodine, into a heterocyclic core dramatically influences the molecule's reactivity. mdpi.comnih.gov Halogens function as excellent leaving groups and are highly electrophilic, which are pivotal properties for the activation and structural modification of organic compounds. mdpi.comnih.govpreprints.org
These characteristics allow halogenated heterocycles to serve as versatile intermediates in a multitude of chemical transformations. jeyamscientific.in They are frequently employed in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. This capability enables synthetic chemists to modify heterocyclic structures with high precision, building complex molecular architectures from simpler, halogenated precursors. jeyamscientific.inresearchgate.net Furthermore, halogen-induced cyclizations have become an important strategy for constructing diverse and highly functionalized carbocyclic and heterocyclic systems. mdpi.comnih.gov
Current Research Trends in Substituted Benzo[d]isothiazoles
Modern research into substituted benzo[d]isothiazoles is vibrant and multifaceted, with significant efforts directed toward applications in medicinal chemistry, materials science, and catalysis. arkat-usa.org The benzo[d]isothiazole scaffold is recognized as a "privileged structure" in drug discovery, as its derivatives have shown potent and selective activity against a range of biological targets. arkat-usa.orgontosight.ai
Recent studies have identified benzo[d]isothiazole-based compounds as promising enzyme inhibitors, anticonvulsants, and potent agonists for receptors involved in gastrointestinal motility. acs.org For instance, certain derivatives have been developed as selective positive allosteric modulators for the metabotropic glutamate (B1630785) receptor 4 (mGlu4). arkat-usa.org In materials science, the unique electronic properties of the benzo[d]isothiazole core are being exploited to create novel polymers and dyes for applications such as dye-sensitized solar cells and organic light-emitting diodes (OLEDs). mdpi.com The development of new and efficient synthetic methodologies to construct these scaffolds remains a key focus, enabling the expansion of their chemical diversity and exploration of their potential applications. arkat-usa.orgmdpi.com
Contextualizing 4-Bromobenzo[d]isothiazole within Heterocyclic Research
This compound represents a specific and valuable entity within the broader field of heterocyclic chemistry. It combines the biologically relevant benzo[d]isothiazole core with a strategically placed bromine atom. The position of the bromine at the C4-position of the benzene (B151609) ring makes it a key synthetic intermediate.
This compound serves as a building block for creating a library of 4-substituted benzo[d]isothiazole derivatives. The bromine atom can be readily replaced or transformed through various synthetic methods, including metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This functionalization is crucial for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the electronic properties of materials. Given the documented biological activities of the benzo[d]isothiazole class and the synthetic versatility afforded by the bromo-substituent, this compound is a platform for developing new therapeutic agents and advanced functional materials. ontosight.aimdpi.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 4-bromo-1,2-benzisothiazole sigmaaldrich.com |
| CAS Number | 1326714-98-0 sigmaaldrich.com |
| Molecular Formula | C₇H₄BrNS |
| Molecular Weight | 214.09 g/mol sigmaaldrich.com |
| InChI Key | ZBHVWOBQFIJNOC-UHFFFAOYSA-N sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,2-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHVWOBQFIJNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NS2)C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1326714-98-0 | |
| Record name | 4-bromo-1,2-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Bromobenzo D Isothiazole
Retrosynthetic Approaches to the Benzo[d]isothiazole Core
Retrosynthetic analysis of the benzo[d]isothiazole scaffold suggests several key bond disconnections that lead to viable starting materials. The most common strategies involve cleaving the N–S bond or one of the C–S bonds.
N–S Bond Disconnection: This is the most frequent approach, leading back to 2-mercaptobenzamide derivatives. The forward reaction involves an intramolecular oxidative cyclization, forming the crucial N–S bond.
C–S Bond Disconnection: An alternative disconnection of the C–S bond points towards precursors like 2-halobenzamides, which can react with a sulfur source to form the heterocyclic ring. nih.gov
These approaches form the basis for the synthesis of the core ring structure, which is subsequently subjected to bromination.
Synthesis of Key Precursors for Cyclization Reactions
The success of benzo[d]isothiazole synthesis hinges on the efficient preparation of key precursors. For the most common intramolecular cyclization pathway, 2-mercaptobenzamides are the essential starting materials. nih.gov These precursors are typically synthesized from the corresponding ortho-substituted anilines or benzoic acids. The intramolecular construction of the target ring system frequently employs these 2-mercaptobenzamides as the foundational starting materials for oxidative dehydrogenative cyclization. nih.gov
Direct Bromination Strategies and Regioselectivity Control
Direct bromination of the pre-formed benzo[d]isothiazole ring is a primary method for synthesizing 4-Bromobenzo[d]isothiazole. The key challenges in this step are overcoming the inherent electron-deficient nature of the ring system and controlling the position of bromination (regioselectivity). mdpi.com The fused isothiazole (B42339) ring deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making the reaction more difficult than the bromination of benzene itself. mdpi.com
The choice of brominating agent and reaction conditions is critical for the successful synthesis of the 4-bromo derivative. Studies on analogous electron-deficient systems, such as benzo[1,2-d:4,5-d′]bis( nih.govarkat-usa.orgthiadiazole), provide insight into effective conditions. The use of molecular bromine (Br₂) in hydrobromic acid (HBr) at elevated temperatures has been shown to be effective for achieving selective monobromination. mdpi.commdpi.comresearchgate.net In contrast, other common brominating agents like N-bromosuccinimide (NBS) in solvents such as chloroform (B151607) or DMF have been found to be ineffective, often resulting in the recovery of the starting material. mdpi.com This highlights the need for strong electrophilic conditions to overcome the deactivated nature of the ring.
Table 1: Selected Bromination Conditions for an Analogous Benzothiadiazole System mdpi.comresearchgate.net
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield of Monobrominated Product (%) |
|---|---|---|---|---|---|
| 1 | NBS | CHCl₃ | 25 | 24 | 0 |
| 2 | NBS | DMF | 110 | 24 | 0 |
| 3 | Br₂ | HBr | 80 | 12 | 60 |
| 4 | Br₂ | HBr | 110 | 12 | 45 |
In electrophilic aromatic substitution, the existing substituents on the benzene ring dictate the position of the incoming electrophile. Groups that donate electron density are "activating" and typically direct incoming groups to the ortho and para positions, while electron-withdrawing groups are "deactivating" and direct to the meta position. masterorganicchemistry.com
The fused isothiazole ring in benzo[d]isothiazole acts as a deactivating group due to the electronegativity of the nitrogen and sulfur atoms. This withdrawal of electron density makes the benzene portion of the molecule less reactive. Theoretical and experimental data on related benzothiadiazoles show that electrophilic attack occurs preferentially at the 4- and 7-positions. colab.ws The initial bromination of the unsubstituted ring system selectively occurs at the 4-position. mdpi.comcolab.ws
Achieving selective mono-bromination is essential for the synthesis of this compound. The control is largely a result of the electronic effects within the molecule. The introduction of the first bromine atom, itself an electron-withdrawing group, further deactivates the ring system, making a second substitution reaction significantly slower. mdpi.com
This inherent electronic deactivation, coupled with careful control of the reaction stoichiometry and conditions, allows for the isolation of the mono-brominated product in good yield. For instance, even when heating with an excess of bromine, the primary product formed can still be the 4-bromo derivative, with only trace amounts of the di-bromo product being detected. mdpi.com Research on the bromination of 2,1,3-benzothiadiazole (B189464) shows that substitution happens successively, first at the 4-position and then at the 7-position, which provides a clear pathway for controlling the degree of halogenation. colab.ws
Cyclization Reactions for Benzo[d]isothiazole Ring Formation
The formation of the benzo[d]isothiazole ring is the cornerstone of the synthesis. A variety of cyclization methods have been developed, often relying on transition-metal catalysis or electrochemical processes to facilitate the key bond-forming steps. nih.govarkat-usa.org
Copper-Catalyzed Cyclization: Copper(I) catalysts have been effectively used for the intramolecular N–S bond formation from 2-mercaptobenzamides. These reactions often use oxygen as the oxidant and proceed in excellent yields. nih.gov
Electrochemical Cyclization: An environmentally benign method involves the electrochemical dehydrogenative cyclization of 2-mercaptobenzamides. This process forms the N–S bond through constant-current electrolysis, with hydrogen gas as the only byproduct. nih.govarkat-usa.org
Metal-Free Cyclization: Transition-metal-free approaches have also been developed. For example, potassium bromide (KBr) can catalyze the intramolecular oxidative cyclization of 2-mercaptobenzamides under an oxygen atmosphere. nih.gov
Intermolecular Pathways: Besides intramolecular cyclization, methods starting from 2-halobenzamides have been developed. These can undergo intermolecular reactions with sulfur sources, such as elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN), in the presence of a transition-metal catalyst like copper chloride (CuCl), to construct the benzo[d]isothiazole ring. nih.gov
Table 2: Summary of Cyclization Methodologies for the Benzo[d]isothiazole Core
| Method | Precursor | Key Reagents/Catalyst | Bond Formed |
|---|---|---|---|
| Copper-Catalyzed Oxidation | 2-Mercaptobenzamide | Cu(I) salt, O₂ | Intramolecular N-S |
| Electrochemical Dehydrogenation | 2-Mercaptobenzamide | (n-Bu)₄NBr, Electrolysis | Intramolecular N-S |
| Metal-Free Oxidation | 2-Mercaptobenzamide | KBr, O₂ | Intramolecular N-S |
| Intermolecular Cascade | 2-Halobenzamide | CuCl, Sulfur Source (S₈) | Intermolecular C-S then N-S |
Mechanisms of Sulfur-Nitrogen Bond Formation
The construction of the isothiazole ring in this compound necessitates the formation of a stable sulfur-nitrogen bond. This is a critical step that defines the heterocyclic core of the molecule. Generally, in the synthesis of benzisothiazoles, this bond formation can occur through several mechanistic pathways, largely dependent on the nature of the starting materials and reagents.
One common approach involves the intramolecular cyclization of an ortho-substituted benzene derivative where one substituent contains the sulfur atom and the other contains the nitrogen atom, or precursors that can be converted to these functionalities in situ. For instance, the oxidative cyclization of an o-mercaptobenzamide derivative would involve the formation of an S-N bond. In such a reaction, an oxidizing agent would facilitate the removal of hydrogen atoms from the thiol (-SH) and amide (-NH) groups, leading to a direct coupling of the sulfur and nitrogen atoms.
Another potential mechanism involves the reaction of a sulfur-containing nucleophile with an electrophilic nitrogen species on the benzene ring, or vice versa. For example, a precursor with an ortho-amino group and a sulfenyl halide (-S-X) group could undergo intramolecular nucleophilic substitution to form the S-N bond. The reaction mechanism would proceed via the attack of the lone pair of electrons on the nitrogen atom of the amino group onto the electrophilic sulfur atom, with the subsequent displacement of the halide leaving group. The presence and position of the bromine atom on the benzene ring can influence the reactivity of these functional groups through electronic effects.
Carbon-Sulfur Bond Formation in Cyclization
The formation of the carbon-sulfur bond is the second pivotal step in the cyclization process to yield the benzo[d]isothiazole ring system. This bond formation typically involves an intramolecular reaction between a sulfur-containing functional group and an adjacent carbon atom on the benzene ring.
A prevalent strategy for C-S bond formation in the synthesis of related benzothiazole (B30560) and benzisothiazole systems is the intramolecular cyclization of ortho-halogenated precursors. For instance, a 2-halothiobenzamide could undergo an intramolecular nucleophilic substitution, where the sulfur atom of the thioamide acts as a nucleophile, attacking the carbon atom bearing the halogen, thereby displacing the halide and forming the C-S bond to close the ring.
In the context of 4-Bromoben
Advanced Spectroscopic and Structural Elucidation of 4 Bromobenzo D Isothiazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Bromobenzo[d]isothiazole, ¹H and ¹³C NMR, along with multi-dimensional techniques, provide a complete picture of the proton and carbon framework.
The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. Experimental data for this compound, obtained in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals four distinct signals corresponding to the four aromatic protons. hmdb.ca
The proton assignments are based on established principles of NMR spectroscopy, where electronegative atoms and anisotropic effects of the heterocyclic ring influence the chemical shifts. The proton on the isothiazole (B42339) ring (H-3) is expected to be the most deshielded due to its proximity to both the sulfur and nitrogen atoms, and it appears as a singlet at 9.02 ppm. The protons on the benzene (B151609) ring form an ABC system. The proton H-7, ortho to the nitrogen and part of the fused ring system, is observed as a doublet at 7.91 ppm with a coupling constant (J) of 8.1 Hz, indicative of ortho-coupling to H-6. The remaining protons, H-5 and H-6, appear as multiplets between 7.36-7.43 ppm and 7.57-7.62 ppm, respectively, due to complex spin-spin coupling.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 9.02 | Singlet (s) | N/A |
| H-7 | 7.91 | Doublet (d) | 8.1 |
| H-6 | 7.57 - 7.62 | Multiplet (m) | N/A |
| H-5 | 7.36 - 7.43 | Multiplet (m) | N/A |
| Data sourced from patent WO2011100502A1. hmdb.ca |
While experimental ¹³C NMR data for this compound is not widely available, spectral characteristics can be reliably predicted. The spectrum is expected to show seven distinct signals for the seven carbon atoms in the molecule. Four of these signals would correspond to protonated carbons (CH), and three would be from quaternary carbons (C).
Quaternary carbons, which are not directly bonded to any protons, typically exhibit weaker signals in a standard broadband-decoupled ¹³C NMR spectrum. The three quaternary carbons in this compound are C-3a, C-4, and C-7a. The carbon atom bonded to the bromine (C-4) would have its chemical shift influenced by the heavy atom effect. The fused carbons (C-3a and C-7a) are expected in the aromatic region, with C-7a likely being more deshielded due to its proximity to the nitrogen atom. The CH carbons (C-3, C-5, C-6, C-7) would be assigned based on their electronic environment, with C-3 expected at the highest chemical shift among them.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Type |
| C-3 | ~153 | CH |
| C-7a | ~151 | Quaternary |
| C-3a | ~135 | Quaternary |
| C-5 | ~129 | CH |
| C-6 | ~128 | CH |
| C-7 | ~123 | CH |
| C-4 | ~115 | Quaternary |
| Note: These are predicted values based on structure and substituent effects; experimental data is not available in the cited sources. |
To unequivocally confirm the assignments made from 1D NMR spectra, multi-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity between adjacent protons. For this compound, cross-peaks would be expected between H-5 and H-6, and between H-6 and H-7, confirming their ortho-relationship on the benzene ring. The absence of a cross-peak for the H-3 singlet would verify it is an isolated proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals (H-3, H-5, H-6, H-7) to their corresponding carbon signals (C-3, C-5, C-6, C-7), confirming the assignments of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two to three bonds. This is particularly useful for assigning quaternary carbons. For instance, the H-3 proton would show a correlation to the quaternary carbon C-7a. The H-5 proton would show correlations to the quaternary carbon C-4 and the CH carbon C-7. These correlations provide a complete and unambiguous map of the molecular structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₄BrNS), the calculated exact mass for the neutral molecule is 212.92478 Da. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic isotopic pattern for the molecular ion peak, with two peaks of similar intensity separated by approximately 2 m/z units ([M+H]⁺ and [M+H+2]⁺).
Although experimental fragmentation data is not available, a plausible fragmentation pathway can be proposed. The molecular ion is expected to be relatively stable due to its aromatic nature. Common fragmentation pathways for such heterocyclic systems include the loss of small, stable neutral molecules. A likely initial fragmentation step could be the loss of a sulfur atom (S) or hydrogen cyanide (HCN), followed by further cleavage of the ring system.
| Ion Formula | Calculated Exact Mass (m/z) | Description |
| [C₇H₅BrNS]⁺ | 213.9326 | [M+H]⁺ for ⁷⁹Br |
| [C₇H₅BrNS]⁺ | 215.9305 | [M+H]⁺ for ⁸¹Br |
| [C₇H₄NBr]⁺ | 181.9554 | Proposed fragment after loss of S |
| [C₆H₄BrS]⁺ | 186.9244 | Proposed fragment after loss of HCN |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the aromatic system and specific bonds.
Aromatic C-H Stretching: Strong bands are expected in the region of 3000-3100 cm⁻¹.
Aromatic C=C Stretching: Multiple sharp bands of variable intensity would appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene and isothiazole rings.
C=N Stretching: A characteristic stretching vibration for the imine bond within the isothiazole ring is expected around 1600-1650 cm⁻¹.
C-Br Stretching: The carbon-bromine bond would produce a strong absorption in the fingerprint region, typically between 500-650 cm⁻¹.
C-S Stretching: Vibrations involving the carbon-sulfur bond are generally weaker and appear in the 600-800 cm⁻¹ range.
IR and Raman spectroscopy are complementary; vibrations that are strong in IR are often weak in Raman, and vice-versa, providing a more complete vibrational profile of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic and heteroaromatic compounds like this compound are chromophores that absorb UV or visible light. The spectrum is expected to show strong absorption bands corresponding to π → π* transitions associated with the conjugated π-electron system of the fused rings. The presence of heteroatoms (N, S) and the bromine substituent can influence the position and intensity of these absorption maxima (λₘₐₓ). Typically, benzofused heterocyclic systems exhibit multiple absorption bands in the UV region, generally between 200 and 400 nm.
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
Following an extensive and thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no published single-crystal X-ray diffraction data for this compound could be located. As a result, a detailed analysis of its solid-state molecular geometry, including specific bond lengths, bond angles, and torsional angles, cannot be provided at this time.
Similarly, the absence of a determined crystal structure prevents a definitive description of the intermolecular interactions and supramolecular assembly that govern the packing of this compound molecules in the crystalline state.
While crystallographic data for structurally related compounds, such as various brominated benzothiazoles and benzo[1,2-d:4,5-d']bis( wikipedia.orgbiokeanos.comnih.govthiadiazole) derivatives, are available, this information cannot be directly extrapolated to accurately represent the specific structural parameters of this compound. The precise substitution pattern and the nature of the heteroatoms in the isothiazole ring would uniquely influence its crystal packing and molecular geometry.
Therefore, the following subsections remain unpopulated pending the future determination and publication of the crystal structure of this compound.
Bond Lengths, Bond Angles, and Torsional Angles
No crystallographic data available.
Intermolecular Interactions and Supramolecular Assembly
No crystallographic data available.
Theoretical and Computational Investigations of 4 Bromobenzo D Isothiazole
Quantum Chemical Calculations of Electronic Structure (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic characteristics of 4-Bromobenzo[d]isothiazole. mdpi.com These calculations can predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy. mdpi.com For instance, in studies of related benzothiazole (B30560) derivatives, DFT calculations at the B3LYP/6-31+G(d,p) level have been used to predict a planar structure, highlighting the influence of the bromine atom at the 4-position, which induces significant electron-withdrawing effects and polarizes the molecule. Similarly, ab initio calculations have been employed to study the electronic structure and delocalization in complex bromo-substituted benzothiadiazole systems. mdpi.com
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. scispace.com
In computational studies of a related compound, 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comdntb.gov.uathiadiazole), the introduction of a bromine substituent was found to significantly impact the frontier orbitals. mdpi.com The bromine atom acts as an electron acceptor, which increases the electron affinity (EA) of the molecule and affects the HOMO-LUMO gap. mdpi.com This analysis is crucial for tuning the electronic and photophysical properties of such compounds. rsc.org
| Compound | HOMO | LUMO | Egap (HOMO-LUMO) | Adiabatic EA |
|---|---|---|---|---|
| isoBBT | -7.66 | -1.29 | 6.37 | 1.09 |
| 4-Bromo-isoBBT | -7.75 | -1.50 | 6.25 | 1.30 |
| 4,8-Dibromo-isoBBT | -7.83 | -1.70 | 6.13 | 1.52 |
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the electron density distribution and predicting sites of electrophilic and nucleophilic attack. walisongo.ac.id These maps illustrate the charge distribution on the molecule's surface, with red areas indicating negative potential (electron-rich) and blue areas showing positive potential (electron-poor). researchgate.net
For the related compound 4-Bromobenzothiazole, MEP maps reveal that the bromine atom is an electronegative region, while the aromatic ring displays alternating areas of positive and negative potential, consistent with the inductive effects of bromine and the conjugated electronic structure. In studies of 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comdntb.gov.uathiadiazole), electrostatic potential was mapped onto molecular Hirshfeld surfaces, identifying positive and negative regions that influence intermolecular interactions like stacking. mdpi.com Natural Bond Orbital (NBO) analysis can further quantify these effects by calculating partial charges on atoms, providing a less subjective measure of electron density compared to MEP color schemes alone. walisongo.ac.id
Computational methods can accurately predict various spectroscopic parameters. DFT calculations are widely used to compute vibrational frequencies (FT-IR), which can be compared with experimental spectra after applying appropriate scaling factors to account for systematic errors. mdpi.com For example, in studies of thiazole (B1198619) derivatives, C-H stretching vibrations of the aromatic ring are predicted in the 3100-3000 cm⁻¹ range, which aligns well with experimental data. scielo.org.za
The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts (¹H and ¹³C), providing theoretical spectra that aid in the structural elucidation of complex molecules. scielo.org.za Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is used to calculate electronic transitions, which correspond to UV-Vis absorption spectra. scielo.org.za Experimental UV-Vis spectra for a related compound, 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comdntb.gov.uathiadiazole), show a maximum absorption (λmax) at 240 nm. mdpi.com TD-DFT calculations can help assign this absorption to specific electronic transitions within the molecule.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics and stability. dntb.gov.ua These simulations model the interactions between atoms and molecules over time using force fields, such as MM2, to calculate the potential energy of the system. nih.gov
While specific MD simulation studies on this compound are not prevalent in the literature, this technique is extensively applied to related thiazole derivatives to investigate their interactions with biological targets or to analyze their conformational flexibility. nih.govnih.govrsc.org MD simulations can assess the stability of a ligand within a protein's binding site by analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation trajectory. rsc.orgphyschemres.org Such analyses are crucial in fields like drug discovery for understanding biomolecular interactions at an atomic level. dntb.gov.ua
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, transition states. pku.edu.cn A transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and rate. researchgate.net
Studies on the reactivity of related compounds, such as 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comdntb.gov.uathiadiazole), have computationally investigated nucleophilic aromatic substitution and cross-coupling reactions. mdpi.com These studies show that the bromine atom enhances the molecule's reactivity. mdpi.com DFT calculations can model the entire reaction pathway, for example, by locating the transition states for electrophilic addition to an aromatic ring, deprotonation, and any intermediate rearrangement steps. pku.edu.cn By calculating the Gibbs free energy of activation for each step, researchers can predict the most favorable reaction pathway and understand the origins of product selectivity. pku.edu.cn
Structure-Property Relationships Derived from Computational Models
A primary goal of computational modeling is to establish clear structure-property relationships, which predict how a molecule's chemical structure influences its physical, chemical, or biological properties. researchgate.net By analyzing computational outputs like FMO energies, MEP maps, and NBO charges, researchers can rationalize and predict molecular behavior. scispace.comresearchgate.net
For brominated benzothiadiazole derivatives, computational models have demonstrated a direct relationship between the electronic structure and chemical reactivity. The incorporation of a bromine atom increases the electron affinity of the molecule, making it more susceptible to nucleophilic aromatic substitution reactions. mdpi.com This is a classic example of a structure-property relationship where an atomic substitution (structure) directly influences the molecule's reaction profile (property). mdpi.com Similarly, computational models can link the HOMO-LUMO gap to photophysical properties, such as the wavelength of light absorption, which is essential for designing molecules for applications in organic electronics and dyes. rsc.org
Reactivity and Derivatization of 4 Bromobenzo D Isothiazole
Cross-Coupling Reactions at the Bromine Center
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. For 4-Bromobenzo[d]isothiazole, the bromine atom acts as an excellent electrophilic partner in these transformations, enabling the construction of diverse molecular architectures. The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a low-valent palladium(0) catalyst, followed by transmetalation with a nucleophilic partner and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgyonedalabs.com
The Suzuki-Miyaura coupling is a widely utilized method for forming C-C bonds by reacting an organoboron species with an organic halide or triflate, catalyzed by a palladium complex. yonedalabs.com While specific studies on this compound are not extensively detailed, the reactivity of analogous structures like 4-bromobenzo[1,2-d:4,5-d′]bis( wikipedia.orgwikipedia.orgwikipedia.orgthiadiazole) provides significant insight into the expected reaction conditions and outcomes. nih.gov
In a typical Suzuki reaction, this compound would be coupled with various aryl or heteroaryl boronic acids or their pinacol (B44631) esters. The reaction is generally performed in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. nih.govmdpi.com The choice of base, often an inorganic carbonate like potassium carbonate (K₂CO₃), is crucial for activating the organoboron reagent. nih.gov Solvents like toluene (B28343), dioxane, or DMF are commonly employed, and the addition of water can sometimes enhance the reaction rate and yield by improving the solubility of the inorganic base. nih.gov
| Boronic Ester Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Thiophene Pinacolate Ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 60 | nih.gov |
| Thiophene Pinacolate Ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 70 | nih.gov |
| Phenyl Pinacolate Ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 72 | nih.gov |
| 4-Methoxyphenyl Pinacolate Ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 68 | nih.gov |
The Stille coupling offers another robust method for C-C bond formation, involving the reaction of an organostannane (organotin) reagent with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. The application of Stille coupling has been demonstrated on related electron-deficient systems like 4,8-dibromobenzo[1,2-d:4,5-d′]bis( wikipedia.orgwikipedia.orgwikipedia.orgthiadiazole), indicating its feasibility for functionalizing this compound. nih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and is often carried out in a non-polar solvent like toluene or DMF. nih.gov
Other organometallic cross-coupling reactions, such as the Negishi coupling (using organozinc reagents), are also applicable. For instance, in the functionalization of 2,4-dibromothiazole, organozinc halides were used as carbon nucleophiles in a regioselective cross-coupling, showcasing the utility of alternative organometallic partners. researchgate.net The Negishi coupling can offer high yields, particularly for introducing alkyl substituents. researchgate.net
| Reaction Type | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Stille | Aryl-tributylstannane | Pd(OAc)₂ / XPhos | DME | 71-90 | nih.gov |
| Stille | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | Toluene | 81 | nih.gov |
| Negishi | Alkyl Zinc Halide | Pd₂(dba)₃ / dppf | - | 88-97 | researchgate.net |
For the synthesis of arylamines, the Buchwald-Hartwig amination is a premier method, creating a C-N bond via the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.orglibretexts.org This reaction has largely replaced harsher, classical methods for C-N bond formation. wikipedia.org The process is highly versatile, accommodating a wide range of primary and secondary amines, as well as amides, as coupling partners. beilstein-journals.orgacsgcipr.org
The reaction on a substrate like this compound would involve a palladium precursor [e.g., Pd(OAc)₂ or Pd₂(dba)₃], a phosphine (B1218219) ligand, and a base. beilstein-journals.org The base, typically a strong one like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is essential for deprotonating the amine to form the active nucleophile. beilstein-journals.org Studies on the amination of N-protected 4-bromo-7-azaindoles have shown that systems using ligands like Xantphos are highly effective, providing excellent yields with aromatic and aliphatic amines, as well as amides. beilstein-journals.org
| Amine/Amide Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 85 | beilstein-journals.org |
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 92 | beilstein-journals.org |
| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 95 | beilstein-journals.org |
| n-Butylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 90 | beilstein-journals.org |
The success of cross-coupling reactions on this compound is critically dependent on the choice of the palladium catalyst and, most importantly, the supporting ligand. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. libretexts.org
For Suzuki and Stille couplings, simple catalysts like Pd(PPh₃)₄ are often effective. nih.govnih.gov However, for more challenging substrates or transformations like the Buchwald-Hartwig amination, more sophisticated ligand systems are required. libretexts.orgbeilstein-journals.org Bulky, electron-rich phosphine ligands developed by groups like Buchwald (e.g., XPhos, SPhos) and Hartwig are known to dramatically improve reaction efficiency. nih.govlibretexts.org These ligands promote the formation of the active monoligated Pd(0) species, which accelerates the rate-limiting oxidative addition step and facilitates the final reductive elimination. libretexts.org Bidentate ligands such as Xantphos and dppf are also widely used, as their specific bite angles can promote catalyst stability and efficiency, particularly in C-N coupling reactions. wikipedia.orgbeilstein-journals.org
For this compound, the position of the bromine atom at C4 dictates the regioselectivity of the cross-coupling reaction. The palladium catalyst will selectively undergo oxidative addition into the C4-Br bond, as it is the most reactive site for this process compared to the C-H bonds on the ring. researchgate.net In systems with multiple halogen atoms, regioselectivity is governed by the relative reactivity of the C-X bonds. For example, in 2,4-dibromothiazole, the bromine at C2 is more susceptible to oxidative addition than the one at C4, allowing for selective functionalization. researchgate.net This principle ensures that derivatization of this compound occurs predictably at the desired position.
The scope of substrates for these reactions is broad.
Suzuki Coupling : A wide array of aryl, heteroaryl, and vinyl boronic acids and esters can be used. yonedalabs.com
Stille Coupling : Alkynyl, alkenyl, aryl, and heteroaryl stannanes are effective coupling partners. wikipedia.orglibretexts.org
Buchwald-Hartwig Amination : A vast range of primary and secondary alkyl and aryl amines, amides, and other N-nucleophiles can be successfully coupled. libretexts.orgbeilstein-journals.org
This versatility allows for the synthesis of a large library of 4-substituted benzo[d]isothiazole derivatives from a single precursor.
Nucleophilic Aromatic Substitution (SNAr) Reactions
In contrast to cross-coupling reactions, which proceed via a catalytic cycle, nucleophilic aromatic substitution (SNAr) is a direct displacement reaction where a nucleophile replaces a leaving group on an aromatic ring. wikipedia.org This reaction is typically feasible only when the aromatic ring is electron-deficient, as the mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group is essential to stabilize this intermediate through resonance. masterorganicchemistry.com
The benzo[d]isothiazole ring system is inherently electron-withdrawing, which activates the C4-bromo position toward nucleophilic attack. This reactivity has been confirmed in analogous systems like 4-bromobenzo[1,2-d:4,5-d′]bis( wikipedia.orgwikipedia.orgwikipedia.orgthiadiazole). nih.gov In these cases, the bromine atom can be displaced by strong nucleophiles such as amines (e.g., morpholine) or alkoxides. nih.govsemanticscholar.org The efficiency of SNAr reactions is highly dependent on the reaction conditions, particularly the solvent, which can significantly affect the reaction rate and final yield. nih.gov For a substrate like this compound, SNAr provides a complementary, metal-free pathway to C-N and C-O bond formation, particularly with strong nucleophiles. semanticscholar.org
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Morpholine | DCM | RT | 12 | Trace | nih.gov |
| Morpholine | THF | 60 | 12 | 30 | nih.gov |
| Morpholine | Dioxane | 80 | 12 | 50 | nih.gov |
| Morpholine | DMF | 80 | 12 | 80 | nih.gov |
Pathways and Conditions for SNAr at the Bromine Site
Introduction of Various Nucleophiles
While SNAr reactions on halo-aromatic systems are common, documented examples of various nucleophiles (such as N-, O-, or S-based nucleophiles) being successfully introduced onto the 4-position of the this compound core are not specifically described in the available literature. General synthetic methods often focus on building the benzo[d]isothiazole ring from pre-functionalized precursors rather than modifying a pre-existing halo-substituted scaffold via SNAr. arkat-usa.orgnih.gov
Reactions Involving the Isothiazole (B42339) Ring System
Lithiation and Subsequent Electrophilic Quenching
The direct lithiation of the isothiazole ring within this compound, followed by quenching with an electrophile, is a potential method for functionalization at the C3 position. However, specific experimental protocols, including the choice of lithiating agent (e.g., n-BuLi, LDA), reaction conditions, and the scope of applicable electrophiles for this particular substrate, have not been detailed in the surveyed literature. Synthetic strategies reported in the literature sometimes employ lithiation on precursor molecules during the construction of the ring system itself. arkat-usa.org
Ring-Opening and Rearrangement Reactions
While reactions on this compound itself are not documented, studies on related derivatives provide insight into the reactivity of the benzo[d]isothiazole ring.
The ring system in benzo[d]isothiazol-3(2H)-one analogues is susceptible to cleavage by nucleophiles. The antimicrobial activity of these compounds is attributed to the cleavage of the N-S bond. This reaction is initiated by the interaction of the sulfur atom with cellular nucleophiles like the thiol groups found in cysteine residues of proteins or in metabolites such as glutathione. researchgate.net
A different mode of reactivity is observed in benzo[d]isothiazole 1,1-dioxides (saccharin derivatives). These compounds can undergo a visible-light-mediated aza Paternò–Büchi reaction with alkenes. This photochemical process is followed by a Lewis acid-catalyzed ring-expansion of the resulting azetidine (B1206935) intermediate, ultimately yielding larger benzo[f] arkat-usa.orglookchem.comthiazepine 1,1-dioxide ring systems. rsc.org
Electrophilic Aromatic Substitution on the Fused Benzene (B151609) Ring (if applicable)
Electrophilic Aromatic Substitution (EAS) on the fused benzene ring of this compound is expected to be challenging. The benzo[d]isothiazole moiety is generally considered to be electron-withdrawing, which deactivates the aromatic ring towards attack by electrophiles. The presence of the bromine atom at the 4-position further deactivates the ring. Consequently, forcing conditions would likely be required for reactions such as nitration, sulfonation, or further halogenation, and specific examples of such reactions being performed on this compound are not found in the reviewed literature.
Functional Group Transformations and Side-Chain Modifications
Given the lack of specific literature on the successful introduction of functional groups onto the this compound core via the methods outlined above, there is a corresponding absence of information regarding subsequent functional group transformations or side-chain modifications for this specific compound. Research on the broader class of benzo[d]isothiazoles indicates that once functionalized, these derivatives can undergo further reactions to explore their potential in medicinal chemistry and other fields. arkat-usa.org
Advanced Applications in Materials Science and Synthetic Chemistry
Precursor in Organic Optoelectronic Materials
The strategic placement of a bromine atom on the benzo[d]isothiazole scaffold allows for its incorporation into larger π-conjugated systems through various cross-coupling reactions. This versatility is crucial for designing materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.comresearchgate.net While direct applications of 4-Bromobenzo[d]isothiazole are emerging, extensive research on closely related bromo-benzothiadiazole analogs demonstrates the potential of this structural motif. mdpi.comresearchgate.netmdpi.com The bromine atom provides a reactive site for palladium-catalyzed reactions such as Suzuki and Stille couplings, enabling the extension of the conjugated system by linking the electron-deficient benzoisothiazole core with various electron-donating aromatic and heteroaromatic units. mdpi.comsemanticscholar.org This donor-acceptor (D-A) architecture is fundamental to the function of many organic electronic materials.
Organic Light-Emitting Diodes (OLEDs) Components
In the design of materials for OLEDs, achieving balanced charge injection and transport is critical for high efficiency. The electron-deficient nature of the benzoisothiazole ring makes it a suitable component for host materials or electron-transporting layer (ETL) materials. By coupling this compound with appropriate electron-donating moieties, chemists can synthesize bipolar host materials capable of transporting both holes and electrons, which is essential for efficient phosphorescent OLEDs (PhOLEDs). Furthermore, the derivatization of this compound can lead to novel emitters with tunable emission colors and improved quantum efficiencies. Studies on analogous compounds like 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comgoogle.comthiadiazole) have highlighted their potential as building blocks for compounds used in OLED components. semanticscholar.org
Organic Photovoltaics (OPVs) and Solar Cell Components
In the field of organic photovoltaics, the power conversion efficiency (PCE) is highly dependent on the molecular structure of the donor and acceptor materials, which governs light absorption, exciton (B1674681) dissociation, and charge transport. The benzoisothiazole moiety is an effective electron-accepting unit for constructing low bandgap polymers and small molecules for OPV active layers.
Research on the related compound 4,7-dibromobenzo[d] mdpi.comgoogle.comthiadiazole has led to the development of novel D-A-π-A¹ type organic dyes for Dye-Sensitized Solar Cells (DSSCs). In one study, a dye synthesized using the benzo[d] mdpi.comgoogle.comthiadiazole core achieved a notable power conversion efficiency, underscoring the utility of this heterocyclic system in photovoltaic applications.
| Parameter | Value |
|---|---|
| Short-Circuit Current (Jsc) (mA/cm²) | 11.01 |
| Open-Circuit Voltage (Voc) (V) | 0.67 |
| Fill Factor (FF) | 0.70 |
| Power Conversion Efficiency (PCE) (%) | 5.17 |
Data derived from studies on a related benzo[d] mdpi.comgoogle.comthiadiazole dye.
Organic Field-Effect Transistors (OFETs)
OFETs require organic semiconductors with high charge carrier mobility and stability. The introduction of electron-withdrawing units like benzoisothiazole into a polymer backbone can influence molecular packing and lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating n-type (electron) transport. The planarity and intermolecular interactions of materials derived from this compound can be fine-tuned through synthetic modification at the bromine position. This allows for the creation of semiconductors with ordered solid-state packing, which is conducive to efficient charge transport. Materials derived from the analogous 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comgoogle.comthiadiazole have been identified as having potential for OFET applications. mdpi.com
Building Block for Complex Molecular Architectures
This compound is fundamentally a versatile heterocyclic building block for constructing larger, more intricate molecular structures. Its utility stems from the C-Br bond, which serves as a key functional group for forming new carbon-carbon or carbon-heteroatom bonds.
The primary application of this compound as a building block is in palladium-catalyzed cross-coupling reactions. These reactions provide a powerful and precise method for assembling complex molecules that would be difficult to synthesize otherwise. The bromine atom at the 4-position allows for selective functionalization, enabling the benzoisothiazole unit to be integrated into polymers, dendrimers, and macrocycles. Research on related bromo-benzothiadiazoles has demonstrated the successful use of Suzuki, Stille, and direct (het)arylation reactions to create monoarylated derivatives, showcasing the synthetic control achievable with this class of compounds. mdpi.comsemanticscholar.org
| Reaction Type | Reactant Partner | Resulting Structure | Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids or Esters | Aryl-substituted Benzoisothiazoles | OPV Dyes, OLED Materials |
| Stille Coupling | Organostannanes (e.g., Aryl-Sn(Alkyl)₃) | Aryl-substituted Benzoisothiazoles | Conjugated Polymers |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alkoxides | Functionalized Benzoisothiazoles | Fine-tuning electronic properties |
Reactions are based on established chemistry for analogous bromo-heterocyclic compounds. mdpi.com
Development of Specialized Reagents in Organic Synthesis
While the predominant use of this compound is as a structural component within a larger target molecule, its reactive nature also allows for its potential development into specialized reagents. By leveraging the C-Br bond or other positions on the heterocyclic ring, it can be transformed into intermediates for specific synthetic purposes.
For instance, drawing parallels from the closely related bromobenzothiazole chemistry, this compound could serve as a core for novel chemiluminescent or fluorescent probes. google.com Reaction of this compound with molecules containing hydrazide or other luminogenic functionalities could yield specialized reagents for use in immunoassays and other detection methods. In such a reagent, the benzo[d]isothiazole moiety would act as a modulator of the photophysical properties, potentially enhancing luminous intensity or shifting emission wavelengths compared to traditional reagents. google.com
Ligands in Coordination Chemistry and Catalysis
The isothiazole (B42339) ring system contains both nitrogen and sulfur heteroatoms, each with lone pairs of electrons available for coordination to metal centers. Although the coordination chemistry of isothiazoles is less explored than that of their thiazole (B1198619) isomers, they represent a class of ligands with potential applications in catalysis and materials science.
This compound can function as a monodentate ligand, coordinating to a metal through its nitrogen atom. More significantly, it can serve as a platform for designing more complex multidentate ligands. For example, the bromine atom can be replaced via cross-coupling reactions with other donor groups (e.g., pyridyl, phosphino) to create bidentate or tridentate ligands. An alternative strategy, demonstrated with the analogous 4-bromo-5-nitrobenzo[d]thiazole, involves chemical transformation to an amino derivative, which can then be used to synthesize Schiff base ligands capable of forming stable complexes with various metal ions. These metal complexes could exhibit interesting catalytic activities or be explored as novel phosphorescent materials for OLEDs.
Future Research Directions and Emerging Avenues
Development of More Sustainable and Efficient Synthetic Routes
Currently, specific, optimized, and green synthetic methodologies for 4-Bromobenzo[d]isothiazole are not well-defined in the literature. Future research would likely focus on moving away from traditional, often harsh bromination or cyclization conditions that may have low atom economy or use hazardous reagents.
Emerging research could explore:
C-H Activation/Bromination: Direct, late-stage C-H bromination of the parent benzo[d]isothiazole scaffold would be a highly efficient and atom-economical approach. This would require the development of selective catalysts that can direct bromination to the C4 position.
Flow Chemistry: Continuous flow synthesis could offer improved safety, scalability, and efficiency, minimizing reaction times and improving yield by precise control of reaction parameters.
Eco-Friendly Solvents and Catalysts: Investigation into syntheses using greener solvents like water, ethanol, or supercritical CO2, coupled with recyclable or biodegradable catalysts (e.g., biocatalysts or supported metal catalysts), would align with the principles of sustainable chemistry. bepls.com A recent review highlights various environmentally benign approaches for thiazole (B1198619) synthesis, which could serve as inspiration for isothiazole (B42339) analogs. bepls.com
Exploration of Novel Reactivity Modes
The reactivity of this compound is largely inferred from the general chemistry of aryl bromides and related heterocycles, but specific studies are lacking. The bromine atom serves as a versatile functional handle for a variety of transformations, making this compound a potentially valuable building block.
Future avenues for exploration include:
Cross-Coupling Reactions: A systematic study of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) would be essential. mdpi.com This would enable the introduction of a wide array of substituents (aryl, alkyl, alkynyl, amino groups) at the 4-position, generating diverse libraries of novel compounds for various applications. While such reactions are documented for the more complex 4-bromobenzo[1,2-d:4,5-d′]bis( dntb.gov.uasemanticscholar.orgmdpi.comthiadiazole), they have not been specifically detailed for this compound. semanticscholar.orgnih.gov
Metal-Halogen Exchange: Reactions involving bromo-lithium exchange would generate a potent nucleophile at the 4-position, allowing for subsequent reactions with a range of electrophiles to create new carbon-carbon and carbon-heteroatom bonds.
Photoredox Catalysis: Light-mediated reactions could unlock novel reactivity pathways under mild conditions, potentially enabling transformations that are difficult to achieve with traditional thermal methods.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers a powerful tool for accelerating the design and discovery of new materials and molecules. For this compound and its derivatives, in silico studies could provide critical insights where experimental data is absent.
Key areas for future computational work:
DFT Calculations: Density Functional Theory (DFT) can be used to predict the electronic properties, such as the HOMO-LUMO energy gap, electron affinity, and ionization potential. mdpi.com These calculations would help in understanding the molecule's reactivity, stability, and potential as an electronic material. nih.gov
Molecular Docking: For medicinal chemistry applications, molecular docking simulations could predict the binding affinity and interaction modes of this compound derivatives with biological targets like enzymes or receptors. biointerfaceresearch.comnih.gov This predictive power can guide the synthesis of compounds with enhanced biological activity. rsc.org
ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicity, is crucial in early-stage drug discovery. biointerfaceresearch.com Modeling these properties for virtual libraries of derivatives could prioritize the synthesis of candidates with favorable drug-like profiles.
The following table outlines key electronic properties that could be targeted for computational prediction, based on general studies of similar heterocyclic systems.
| Property | Predicted Significance |
| HOMO-LUMO Energy Gap (ΔE) | Indicates kinetic stability and electronic excitation properties. mdpi.com |
| Electron Affinity (EA) | Measures the propensity to accept an electron; relevant for n-type materials. dntb.gov.ua |
| Ionization Potential (IP) | Energy required to remove an electron; relevant for p-type materials. |
| Dipole Moment | Influences solubility and intermolecular interactions. |
| Chemical Hardness/Softness | Relates to the reactivity and stability of the molecule. mdpi.com |
Integration into Supramolecular Assemblies and Nanostructures
The benzo[d]isothiazole core, functionalized with a bromine atom, has potential for use in materials science, particularly in the construction of ordered, functional architectures.
Future research directions could involve:
Halogen Bonding: The bromine atom can act as a halogen bond donor, directing the self-assembly of molecules into predictable supramolecular structures such as liquid crystals or co-crystals. This could be exploited to tune the bulk properties of materials.
Functional Nanoparticles: Derivatives of this compound could be anchored to the surface of nanoparticles (e.g., gold, silica, or magnetic nanoparticles) to create functional materials. nveo.orgmdpi.comnanomaterchem.com For instance, chitosan-based nanoparticles incorporating benzothiazole (B30560) derivatives have been explored for their antibacterial properties. mdpi.com Such hybrid materials could find applications in catalysis, sensing, or drug delivery.
Organic Electronics: As a component of larger conjugated systems, the electron-withdrawing nature of the isothiazole ring could be harnessed in the design of organic semiconductors for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), a field where related benzothiadiazoles have been investigated. mdpi.com
Q & A
What are the common synthetic routes for preparing 4-Bromobenzo[d]isothiazole, and how do reaction conditions influence yield and purity?
This compound can be synthesized via cyclization strategies or functionalization of preformed isothiazole scaffolds. For example, retro-synthetic approaches involving Diels-Alder reactions with substituted dienes and dienophiles (e.g., 3-phenyl-4,5-bis(carbomethoxy)isothiazole) enable selective bromination at the 4-position . Reaction conditions such as solvent polarity (e.g., ethanol/tetrahydrofuran mixtures), temperature (reflux vs. ambient), and catalysts (e.g., phosphorus tribromide for bromomethylation) critically impact yield and purity. Optimizing stoichiometry and purification methods (e.g., crystallization with water-ethanol) can improve yields to ~65% .
How can palladium complexes incorporating this compound ligands be optimized for Suzuki cross-coupling reactions?
Palladium complexes with benzo[d]isothiazole ligands exhibit high catalytic activity in Suzuki reactions, particularly at 20–35°C. Ligand design (monodentate vs. bidentate), metal-to-ligand ratios (e.g., LPdCl₂ vs. L₂PdCl₂), and support materials (e.g., silica-supported catalysts) influence stability and recyclability. Temperature control enhances selectivity for cross-coupling over homocoupling byproducts (e.g., 4,4′-dimethoxybiphenyl, <3% yield). Heterogenizing the catalyst on silicon oxide retains activity for ≥10 cycles .
What methodologies are employed to evaluate the antimycobacterial activity of this compound derivatives?
In vitro assays targeting Mycobacterium tuberculosis DNA gyrase (GyrB) include:
- Enzyme inhibition assays : Measuring IC₅₀ values using ATPase activity or supercoiling assays.
- Minimum Inhibitory Concentration (MIC) : Testing against bacterial strains in liquid/media cultures.
- Molecular docking : Predicting binding affinity to GyrB active sites (e.g., using AutoDock or Schrödinger).
Derivatives with urea/thiourea substituents show enhanced activity due to hydrogen-bonding interactions with key residues .
How can researchers resolve discrepancies in catalytic efficiency reported for isothiazole-based palladium complexes across studies?
Discrepancies arise from variations in reaction parameters (temperature, solvent, oxygen exposure), ligand-metal coordination modes, and catalyst loading. Systematic benchmarking under standardized conditions (e.g., inert atmosphere, fixed Pd:ligand ratio) and characterization via IR, NMR, and mass spectrometry can isolate performance factors. Comparing turnover numbers (TON) and activation energies across studies clarifies mechanistic differences .
What strategies enable selective functionalization of this compound for drug discovery?
The bromine atom at the 4-position serves as a versatile handle for:
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids.
- Nucleophilic substitution : Replacing Br with amines or alkoxides.
- Carbinol/bromomethyl intermediates : Converting carboxyl groups via borohydride reduction or PBr₃ treatment for further derivatization .
Which computational approaches predict the bioactivity and toxicity of this compound derivatives?
- PASS (Prediction of Activity Spectra for Substances) : Predicts biological activity (e.g., antiglycosylation, urease inhibition).
- DEREK : Assesses toxicity by identifying structural alerts (e.g., mutagenicity).
- QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent electronic properties (Hammett σ) with bioactivity .
How does the bromine substituent influence reactivity in cross-coupling vs. other halogenated isothiazoles?
Bromine’s moderate electronegativity and larger atomic radius enhance oxidative addition to Pd(0) compared to Cl or F. This improves catalytic turnover in Suzuki reactions. However, competing homocoupling may occur under aerobic conditions, requiring inert atmospheres for optimal selectivity .
What are the challenges in achieving regioselective synthesis of this compound derivatives?
Competing bromination at alternative positions (e.g., 5- or 6-positions) can occur due to electron-rich aromatic systems. Strategies include:
- Directing groups : Using -NO₂ or -COOH to steer electrophilic substitution.
- Protecting groups : Temporarily blocking reactive sites during synthesis.
- Microwave-assisted synthesis : Enhancing regioselectivity via rapid, controlled heating .
What spectroscopic techniques characterize this compound and its metal complexes?
- ¹H/¹³C NMR : Identifies substituent effects on aromatic protons (δ 7.5–8.5 ppm) and metal-ligand coordination shifts.
- IR spectroscopy : Detects carbonyl stretches (1650–1750 cm⁻¹) in complexes and S–N vibrations (~650 cm⁻¹).
- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns (e.g., loss of Br⁻) .
How can derivatives be designed to enhance inhibitory activity against DNA gyrase?
- Substituent optimization : Introducing electron-withdrawing groups (e.g., -CF₃) to boost binding affinity.
- Hybrid scaffolds : Combining isothiazole with triazole or thiazole moieties for synergistic interactions.
- Salt formation : Improving solubility via sodium carbonate treatment (e.g., carbamide salts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
